N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamide
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamide is a synthetic organic compound featuring a nicotinamide core substituted with a methylthio (-SMe) group at the 2-position and a pyrazole-containing ethyl side chain. Structural characterization of such compounds often employs crystallographic techniques, such as those facilitated by the SHELX software suite .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-10-9-11(2)18(17-10)8-7-15-13(19)12-5-4-6-16-14(12)20-3/h4-6,9H,7-8H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSSVYLSYDEXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=C(N=CC=C2)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamide typically involves the following steps:
Formation of 3,5-dimethyl-1H-pyrazol-1-yl ethylamine: This is achieved by reacting 3,5-dimethyl-1H-pyrazole with ethylamine under suitable conditions.
Introduction of the nicotinamide moiety: The ethylamine derivative is then reacted with 2-(methylthio)nicotinoyl chloride to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxides of the compound.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Substituted pyrazole derivatives with different substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazole core makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its use as a potential therapeutic agent. Its antileishmanial and antimalarial properties have been studied, showing promising results in combating these diseases.
Medicine: In medicine, N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamide is being explored for its anti-inflammatory and analgesic properties. It may be used in the development of new drugs for pain management and inflammation.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
The comparison focuses on structural analogs and functionally related compounds, emphasizing core scaffolds, substituents, and biological activities where data is available.
Structural and Functional Group Comparison
Key Observations :
- Nicotinamide vs. Quinolone Cores: The target compound’s nicotinamide core differs from quinolones in , which are associated with DNA gyrase inhibition and antibacterial activity. The methylthio group in the target compound may parallel sulfur-containing moieties in quinolone derivatives (e.g., 5-(methylthio)thiophen-2-yl), which enhance lipophilicity and membrane penetration .
- Pyrazole vs. Thiophene Side Chains: The 3,5-dimethylpyrazole group in the target compound contrasts with thiophene-based side chains in quinolones.
- Crystalline Form Considerations: The patent in highlights the importance of crystalline forms for stability and bioavailability.
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various cell lines, and relevant case studies.
- Molecular Formula : C28H28N4OS
- Molecular Weight : 468.6 g/mol
- CAS Number : 1172821-55-4
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Inhibition of Kinases : The compound has shown potential in inhibiting specific kinases that are crucial for cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes.
Efficacy in Cell Lines
Research has demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
Case Studies
Several studies have focused on the biological activity of pyrazole derivatives, including this compound:
-
Anticancer Activity : A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with particular emphasis on their ability to inhibit cell growth and induce apoptosis.
"The synthesized compounds showed promising anticancer activity with IC50 values comparable to established chemotherapeutics" .
- Mechanistic Insights : Another research highlighted the molecular docking studies that suggested strong binding affinity to targets involved in cancer progression, indicating a potential for therapeutic applications.
- Inflammation Models : In vivo models showed that the compound reduced inflammation markers significantly, supporting its role as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
